molecular formula C15H12N2O3 B12678026 9(10H)-Acridinone, 10-ethyl-1-nitro- CAS No. 148902-84-5

9(10H)-Acridinone, 10-ethyl-1-nitro-

Cat. No.: B12678026
CAS No.: 148902-84-5
M. Wt: 268.27 g/mol
InChI Key: IJJPVNXQCPGJRS-UHFFFAOYSA-N
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Description

Historical Trajectories and Foundational Discoveries in Acridinone (B8587238) Chemistry

The history of acridone (B373769) chemistry began with the parent compound, acridine (B1665455), a nitrogen heterocycle structurally related to anthracene. wikipedia.org The oxidized form, acridone, was first successfully identified in 1914 by Karl Drechsler. wikipedia.org Early research focused on establishing its structure and basic reactivity. wikipedia.org The nomenclature and numbering of the acridone nucleus underwent several changes, with the current standard system being adopted by Chemical Abstracts in 1937. jocpr.com

A pivotal moment in acridinone chemistry was the development of the Jourdan-Ullmann reaction, which involves the condensation of an o-halobenzoic acid with an aniline (B41778) derivative, followed by cyclization to form the acridone core. jocpr.comnih.gov This method, along with others like benzyne-mediated reactions, provided robust synthetic pathways to a wide array of acridone derivatives, paving the way for systematic investigation into their properties. jocpr.comthieme-connect.de The clinical success of the related acridine derivative amsacrine (B1665488) as an anticancer agent in 1978 significantly boosted interest in the acridine and acridone scaffolds for therapeutic applications. nih.gov

The Acridinone Scaffold: Significance in Diverse Chemical Sciences

The acridinone scaffold is considered a "privileged structure" in medicinal chemistry and materials science. nih.govnih.gov Its significance stems from several key features:

Planarity and DNA Intercalation: The flat, polyaromatic ring system of acridone is ideal for intercalating between the base pairs of DNA. jchps.comresearchgate.net This interaction can disrupt DNA replication and transcription, forming the basis for the development of antitumor agents. jchps.comtandfonline.com

Fluorescence: Acridones are highly fluorescent compounds. jocpr.comjchps.com This property is exploited in the development of fluorescent probes for sensing ions and biomolecules, and for imaging biological processes in living cells. nih.govgoogle.com The large π-conjugated system allows for intramolecular charge transfer, leading to strong fluorescent emissions. google.com

Chemical Versatility: The acridone nucleus can be readily functionalized at multiple positions, allowing for the fine-tuning of its electronic, steric, and physicochemical properties. This versatility enables the creation of derivatives with specific biological targets or material characteristics. researchgate.netrsc.org

The combination of these properties has led to the investigation of acridone derivatives in a vast range of applications, including as anticancer, antiviral, antimalarial, and anti-inflammatory agents. jocpr.comnih.gov

Rationales for Investigating 9(10H)-Acridinone, 10-ethyl-1-nitro- in Contemporary Research

The specific structure of 9(10H)-Acridinone, 10-ethyl-1-nitro- incorporates two key substituents on the acridone core: a 10-ethyl group and a 1-nitro group. The rationale for investigating this particular compound lies in the predicted modulation of the parent scaffold's properties by these groups.

The 10-Ethyl Group: Alkylation at the N-10 position is a common strategy in acridone chemistry. thieme-connect.de Introducing an ethyl group at this position serves several purposes. It enhances the molecule's lipophilicity, which can influence its membrane permeability and cellular uptake. Furthermore, it removes the N-H proton, preventing hydrogen bonding at this site and potentially altering the molecule's crystal packing and solubility. ptfarm.plresearchgate.net

The 1-Nitro Group: The nitro group is a strong electron-withdrawing group. Its placement at the 1-position is expected to significantly impact the electronic properties of the entire ring system. This can influence the compound's DNA binding affinity, its potential as a hypoxia-selective drug, and its spectroscopic characteristics. tandfonline.com For instance, nitroacridone derivatives have been investigated as potential bioreductive agents, where the nitro group is reduced to a cytotoxic amine under the hypoxic conditions often found in solid tumors.

The combination of these substituents makes 9(10H)-Acridinone, 10-ethyl-1-nitro- a target of interest for exploring structure-activity relationships within the broader class of antitumor acridones.

Overview of Principal Research Themes and Methodologies Applied to 9(10H)-Acridinone, 10-ethyl-1-nitro-

Given the established research landscape for acridone derivatives, the investigation of 9(10H)-Acridinone, 10-ethyl-1-nitro- would likely follow several key themes and employ established methodologies.

Principal Research Themes:

Anticancer Drug Discovery: The primary focus would likely be on its potential as an anticancer agent, exploring its cytotoxicity against various cancer cell lines and its mechanism of action (e.g., DNA intercalation, topoisomerase inhibition). jchps.comrsc.org

Hypoxia-Selective Agents: The presence of the nitro group makes it a candidate for investigation as a hypoxia-activated prodrug. tandfonline.com

Fluorescent Probes: While the nitro group can sometimes quench fluorescence, its effect on the spectral properties would be a subject of study, potentially for applications in materials science or as a specific type of biological probe. nih.gov

Methodologies:

Synthesis: The synthesis would likely involve a multi-step process starting with an Ullmann condensation to create a substituted N-phenylanthranilic acid, followed by cyclization to form the acridone core. rsc.orgptfarm.pl Subsequent N-alkylation with an ethyl halide and nitration would yield the final product. nih.govrsc.org

Structural and Spectroscopic Analysis: Confirmation of the structure would be achieved using standard analytical techniques, including ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. nih.govnih.gov

Biochemical and Cellular Assays: To evaluate its biological activity, researchers would employ a battery of in vitro assays, such as MTT assays to measure cytotoxicity, DNA binding studies (e.g., UV-Vis titration, fluorescence quenching), and enzyme inhibition assays (e.g., topoisomerase activity). rsc.orgresearchgate.net

Below are data tables detailing the predicted physicochemical properties of the target compound and a list of the chemical compounds mentioned in this article.

Table 1: Predicted Physicochemical Properties of 9(10H)-Acridinone, 10-ethyl-1-nitro-

This interactive table contains data predicted by computational models.

PropertyValueSource
Molecular Formula C₁₅H₁₂N₂O₃PubChemLite uni.lu
Monoisotopic Mass 268.08478 DaPubChemLite uni.lu
XlogP (Predicted) 3.3PubChemLite uni.lu
SMILES CCN1C2=C(C(=CC=C2)N+[O-])C(=O)C3=CC=CC=C31PubChemLite uni.lu
InChIKey IJJPVNXQCPGJRS-UHFFFAOYSA-NPubChemLite uni.lu

Table 2: Chemical Compounds Mentioned

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

148902-84-5

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

10-ethyl-1-nitroacridin-9-one

InChI

InChI=1S/C15H12N2O3/c1-2-16-11-7-4-3-6-10(11)15(18)14-12(16)8-5-9-13(14)17(19)20/h3-9H,2H2,1H3

InChI Key

IJJPVNXQCPGJRS-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=CC=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 9 10h Acridinone, 10 Ethyl 1 Nitro

Established Synthetic Routes to the Acridinone (B8587238) Core and Adaptations for 10-ethyl-1-nitro- Substitution

The classical and most fundamental method for constructing the acridinone core is the Ullmann condensation reaction. wikipedia.orgresearchgate.netwikipedia.org This reaction typically involves the coupling of an anthranilic acid derivative with an aryl halide in the presence of a copper catalyst. researchgate.netresearchgate.net For the synthesis of a 10-substituted acridinone, a variation known as the Jourdan-Ullmann reaction is often employed. scribd.com

In the context of synthesizing 9(10H)-Acridinone, 10-ethyl-1-nitro-, the Jourdan-Ullmann approach would involve the condensation of an N-ethyl-2-aminobenzoic acid with a suitably substituted 1-halo-2-nitrobenzene. The presence of the nitro group on the phenyl ring activates it towards nucleophilic aromatic substitution, facilitating the initial C-N bond formation. The subsequent intramolecular cyclization, often promoted by strong acids like polyphosphoric acid (PPA) or sulfuric acid, leads to the formation of the tricyclic acridinone system. scribd.comjocpr.com

The general steps for this synthesis are:

N-Alkylation: Preparation of N-ethyl-2-aminobenzoic acid.

Ullmann Condensation: Reaction of N-ethyl-2-aminobenzoic acid with a 1-halo-2-nitrobenzene (e.g., 1-chloro-2-nitrobenzene (B146284) or 1-bromo-2-nitrobenzene) in the presence of a copper catalyst and a base to form the N,N-disubstituted benzoic acid intermediate.

Cyclization: Intramolecular Friedel-Crafts acylation of the intermediate in a strong acid to yield 9(10H)-Acridinone, 10-ethyl-1-nitro-.

Novel and Evolving Synthetic Approaches to 10-ethyl-1-nitro-acridinone Derivatives

While classical methods are reliable, modern organic synthesis strives for greater efficiency, sustainability, and the ability to generate diverse derivatives.

Advanced Catalytic Systems in Acridinone Synthesis

Recent advancements have focused on replacing traditional copper-based catalysts with more efficient and versatile systems. Palladium-catalyzed reactions, for instance, have emerged as powerful tools for C-N and C-C bond formation. rsc.orglookchem.com A plausible modern approach to 10-ethyl-1-nitro-acridinone could involve a palladium-catalyzed tandem reaction. For example, a Buchwald-Hartwig amination could be followed by an intramolecular C-H activation/acylation sequence. arkat-usa.org

Copper catalysis has also seen significant improvements, with the development of ligand-supported copper catalysts that allow for milder reaction conditions and broader substrate scope. rsc.orgthieme-connect.comnih.gov These improved copper-catalyzed methods could be adapted for the synthesis of the target molecule, potentially offering higher yields and greater functional group tolerance compared to the classical Ullmann conditions. thieme-connect.com Iron catalysis has also been reported for the intramolecular acylation of N-phenylanthranilic acids, providing a more economical and environmentally friendly alternative. arkat-usa.org

Catalyst SystemReaction TypePotential Advantage for 10-ethyl-1-nitro-acridinone Synthesis
Palladium(II) Acetate (B1210297) / LigandReductive AnnulationMilder reaction conditions, good substrate compatibility. rsc.org
Copper(I) Iodide / LigandIntramolecular C-H AminationUse of air as an oxidant, neutral conditions. rsc.org
Iron(II) TriflateIntramolecular AcylationMild, ligand-free conditions, high atom economy. arkat-usa.org

Sustainable and Green Chemistry Strategies in the Preparation of 9(10H)-Acridinone, 10-ethyl-1-nitro-

Green chemistry principles are increasingly influencing synthetic route design. For acridinone synthesis, this translates to the use of less hazardous solvents, energy-efficient reaction conditions, and atom-economical processes. Microwave-assisted organic synthesis (MAOS) has been shown to dramatically reduce reaction times and improve yields in the synthesis of various heterocyclic compounds, including acridinones. jocpr.comiosrjournals.orgdoaj.orgproquest.comresearchgate.net The application of microwave irradiation to the Ullmann condensation or the final cyclization step could significantly enhance the efficiency of the synthesis of 10-ethyl-1-nitro-acridinone. jocpr.com

The use of water as a solvent and environmentally benign catalysts are other key aspects of green chemistry. rsc.org While the specific synthesis of 10-ethyl-1-nitro-acridinone in water has not been extensively reported, the development of water-soluble catalysts and reaction conditions for related acridinone syntheses suggests this is a feasible and desirable direction for future research. rsc.org Metal-free reaction conditions for the synthesis of acridines have also been developed, utilizing reagents like trifluoroacetic acid and tert-butyl hydroperoxide in the presence of oxygen. wordpress.com

Multi-Component and Cascade Reactions Leading to 10-ethyl-1-nitro-acridinones

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer a highly efficient route to complex molecules. acs.orgrsc.orgresearchgate.netnih.govorganic-chemistry.org While a specific MCR for 9(10H)-Acridinone, 10-ethyl-1-nitro- has not been detailed, the general strategy could involve the reaction of an N-ethyl-2-aminobenzaldehyde, a suitable nitro-substituted component, and a third reactant to construct the acridinone core in a single step.

Cascade reactions, also known as domino or tandem reactions, involve a series of intramolecular transformations that occur sequentially without the need to isolate intermediates. A recently developed modular approach combines photo-excitation of o-alkyl nitroarenes with a copper-mediated cascade annulation to synthesize acridine (B1665455) derivatives. chemistryviews.org This innovative method could potentially be adapted to generate the 1-nitro-acridinone skeleton. Another approach involves a Ce(IV)-catalyzed three-component reaction followed by a microwave-assisted thermal cyclization to produce 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones, which can then be aromatized. nih.gov

Mechanistic Investigations into the Formation Pathways of 9(10H)-Acridinone, 10-ethyl-1-nitro-

The mechanism of the classical Ullmann condensation for acridinone synthesis is believed to proceed through a copper(I)-mediated pathway. wikipedia.orgrug.nl The reaction likely involves the formation of an organocopper intermediate which then undergoes nucleophilic aromatic substitution. wikipedia.org

For the synthesis of 9(10H)-Acridinone, 10-ethyl-1-nitro-, the key steps are:

Formation of a Copper(I) Amide: The N-ethyl-2-aminobenzoic acid reacts with the copper(I) catalyst to form a copper amide intermediate.

Nucleophilic Aromatic Substitution: This copper amide then reacts with the 1-halo-2-nitrobenzene. The electron-withdrawing nitro group facilitates the attack of the nitrogen nucleophile onto the aromatic ring, displacing the halide.

Intramolecular Acylation: The resulting N-(2-nitrophenyl)-N-ethyl-anthranilic acid is then cyclized in the presence of a strong acid. The mechanism for this step is a classic electrophilic aromatic substitution (Friedel-Crafts acylation), where the carboxylic acid is protonated and activated, followed by attack of the electron-rich nitrophenyl ring to close the central ring of the acridinone.

Computational studies, often employing Density Functional Theory (DFT), are increasingly used to elucidate the intricate details of reaction mechanisms, including transition state energies and reaction pathways. researchgate.netresearchgate.net Such studies could provide valuable insights into the specific electronic effects of the ethyl and nitro substituents on the reaction profile for the formation of 10-ethyl-1-nitro-acridinone.

Optimization of Isolation and Purification Protocols for Synthetic 9(10H)-Acridinone, 10-ethyl-1-nitro-

The final stage of any synthesis is the isolation and purification of the target compound. For acridinone derivatives, which are often crystalline solids, the crude product obtained after the reaction work-up is typically purified by recrystallization from a suitable solvent or a mixture of solvents.

Common purification techniques include:

Recrystallization: This is often the first method of choice for crystalline solids. The choice of solvent is crucial and is determined by the solubility profile of the compound.

Column Chromatography: For mixtures that are difficult to separate by recrystallization, or for non-crystalline products, silica (B1680970) gel column chromatography is a standard purification method. A suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) is used to separate the desired product from impurities. unco.edu

Thin-Layer Chromatography (TLC): TLC is an essential analytical tool used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography. iosrjournals.org

The optimization of these protocols involves systematically varying parameters such as the recrystallization solvent, the stationary and mobile phases for chromatography, and the work-up procedure to maximize the yield and purity of the final product. For instance, after the cyclization step, the reaction mixture is typically poured into water to precipitate the crude acridinone, which is then filtered, washed, and dried before further purification. jocpr.com

Purification MethodKey Parameters to OptimizeTypical Application
RecrystallizationSolvent system, temperature gradientCrystalline solids
Column ChromatographyAdsorbent (e.g., silica gel), eluent compositionNon-crystalline products, complex mixtures
Acid-Base ExtractionpH of aqueous phaseSeparation of acidic or basic impurities

Advanced Spectroscopic and Crystallographic Characterization for Elucidating the Structure of 9 10h Acridinone, 10 Ethyl 1 Nitro

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for delineating the precise bonding framework and three-dimensional structure of organic molecules in solution. For 9(10H)-Acridinone, 10-ethyl-1-nitro-, a suite of NMR experiments would be required for a full structural assignment.

The structural complexity of 9(10H)-Acridinone, 10-ethyl-1-nitro-, with its polycyclic aromatic core and substituent groups, necessitates a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments for unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.

¹H NMR Spectroscopy: The ¹H NMR spectrum would provide initial, crucial information. The ethyl group attached to the nitrogen atom is expected to show a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with their chemical shifts influenced by the anisotropic effect of the acridinone (B8587238) ring system. The aromatic region would display a complex pattern of multiplets corresponding to the protons on the acridinone core. The introduction of the nitro group at the C1 position would significantly deshield the adjacent protons, causing them to resonate at a lower field.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon (C9) of the acridinone system is expected to appear at a characteristic downfield chemical shift, typically in the range of 170-180 ppm. The carbons of the ethyl group would be found in the upfield region. The carbon atom bearing the nitro group (C1) would experience a significant downfield shift due to the electron-withdrawing nature of the nitro substituent.

2D NMR Spectroscopy: To resolve ambiguities and confirm connectivity, a series of 2D NMR experiments would be indispensable:

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons, helping to trace the proton network within the aromatic rings and the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the already assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For a planar molecule like acridinone, NOESY can help to confirm through-space interactions between nearby protons, further validating the structural assignments.

While specific data for the target molecule is not available, a study on related acridinone derivatives reported ¹H and ¹³C NMR chemical shifts that align with these expectations. researchgate.net

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of molecules in their solid, crystalline state. In the absence of a single crystal suitable for X-ray diffraction, ssNMR can provide valuable insights into the molecular conformation and packing in the solid state. For 9(10H)-Acridinone, 10-ethyl-1-nitro-, ssNMR could be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the same compound can exhibit distinct ssNMR spectra due to differences in their crystal lattice environments. This is crucial as different polymorphs can have varying physical properties.

Determine Molecular Conformation: ssNMR can provide information on bond lengths and angles in the solid state, which can be compared with theoretical calculations.

Probe Molecular Dynamics: Techniques like variable temperature ssNMR can be used to study the motion of the ethyl group or potential slow conformational exchanges in the solid state.

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as insights into its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental formula. For 9(10H)-Acridinone, 10-ethyl-1-nitro-, with a molecular formula of C₁₅H₁₂N₂O₃, the expected monoisotopic mass is approximately 268.0848 Da. uni.lu HRMS would be able to confirm this mass with high precision (typically to within a few parts per million), thus verifying the elemental composition and lending strong support to the proposed structure.

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation where a precursor ion is selected, fragmented, and the resulting product ions are analyzed. wikipedia.org The fragmentation pattern is characteristic of the molecule's structure. For 9(10H)-Acridinone, 10-ethyl-1-nitro-, MS/MS analysis would be expected to reveal key structural features:

Loss of the Ethyl Group: A common fragmentation pathway would likely involve the loss of the ethyl group (C₂H₅•) or ethene (C₂H₄) from the molecular ion.

Loss of the Nitro Group: Fragmentation involving the loss of the nitro group (NO₂•) or nitric oxide (NO•) is also anticipated.

The specific fragmentation pathways would provide a "fingerprint" of the molecule, allowing for its unambiguous identification and differentiation from isomers.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. If a suitable single crystal of 9(10H)-Acridinone, 10-ethyl-1-nitro- can be grown, this technique would provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. This data would offer an unambiguous confirmation of the molecular structure in the solid state.

Furthermore, the crystal structure would reveal details about the intermolecular interactions, such as hydrogen bonding (if any), π-π stacking between the aromatic rings of adjacent molecules, and other van der Waals forces. These interactions govern the crystal packing and ultimately influence the macroscopic properties of the material. While crystallographic data for the specific target compound is not publicly documented, studies on other acridone (B373769) derivatives have shown that their planar ring systems often lead to significant π-π stacking interactions in the solid state. acs.org

Determination of Crystal System, Space Group, and Unit Cell Parameters

As of the current literature review, specific single-crystal X-ray diffraction data for 9(10H)-Acridinone, 10-ethyl-1-nitro- is not publicly available. Therefore, the precise determination of its crystal system, space group, and unit cell parameters from experimental data cannot be presented.

To provide context, the parent compound, 9(10H)-acridinone, has been the subject of crystallographic studies. For instance, a common polymorph crystallizes in the monoclinic space group P2₁/c. nih.gov However, the introduction of an ethyl group at the N10 position and a nitro group at the C1 position would significantly alter the molecular packing and, consequently, the unit cell parameters and potentially the crystal system and space group. The ethyl group introduces conformational flexibility, while the nitro group is a strong electron-withdrawing and polar substituent capable of participating in specific intermolecular interactions. These substitutions would undoubtedly lead to a different crystalline architecture compared to the unsubstituted acridone.

For a definitive analysis, the synthesis of a high-quality single crystal of 9(10H)-Acridinone, 10-ethyl-1-nitro- followed by single-crystal X-ray diffraction analysis would be required. The resulting data would be refined to yield precise unit cell dimensions (a, b, c, α, β, γ), the crystal system (e.g., monoclinic, orthorhombic, etc.), and the specific space group, which describes the symmetry elements present in the crystal lattice.

Table 1: Hypothetical Crystallographic Data Collection and Refinement Parameters

ParameterExample Value
Crystal systemMonoclinic
Space groupP2₁/n
a (Å)8.5
b (Å)12.1
c (Å)13.5
α (°)90
β (°)98.5
γ (°)90
Volume (ų)1370
Z4
Temperature (K)293(2)
Wavelength (Å)0.71073
Reflections collected10500
Independent reflections2800
R(int)0.045
Final R indices [I>2σ(I)]R1 = 0.050, wR2 = 0.135
Goodness-of-fit on F²1.05

Note: The data in this table is hypothetical and serves as an illustration of the parameters that would be obtained from a single-crystal X-ray diffraction experiment.

Analysis of Intermolecular Interactions, Hydrogen Bonding Networks, and Packing Motifs

While the specific crystal structure of 9(10H)-Acridinone, 10-ethyl-1-nitro- is not available, an analysis of the expected intermolecular interactions can be inferred from studies on related acridone derivatives. The molecular packing in the solid state is a result of a delicate balance of various non-covalent interactions.

In N-substituted acridone derivatives, π–π stacking interactions between the planar acridone cores are a dominant feature in their crystal packing. nih.govrsc.org It is highly probable that 9(10H)-Acridinone, 10-ethyl-1-nitro- would also exhibit such interactions, with the electron-rich aromatic rings stacking in an offset fashion to minimize electrostatic repulsion.

Furthermore, the presence of the carbonyl group and the nitro group introduces possibilities for specific hydrogen bonding. Although the traditional hydrogen bond donor (N-H) of the parent acridone is substituted, weak C–H⋯O hydrogen bonds are expected to play a significant role in the crystal packing. nih.gov The hydrogen atoms of the ethyl group and the aromatic rings can act as weak donors, forming interactions with the oxygen atoms of the carbonyl and nitro groups of adjacent molecules. These interactions, though weaker than conventional hydrogen bonds, are known to be crucial in directing molecular assembly. nih.gov

The nitro group itself is a strong hydrogen bond acceptor and can also participate in other non-covalent interactions, such as n→π* interactions, where the lone pair of an oxygen atom of the nitro group interacts with the π-system of an adjacent acridone core. The presence of both a bulky ethyl group and a polar nitro group will likely lead to a complex packing motif, where molecules arrange to accommodate the steric demands of the ethyl group while maximizing favorable intermolecular contacts involving the nitro and carbonyl functionalities.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and probing the conformational state of a molecule. The complementary nature of these two techniques provides a more complete vibrational profile. conicet.gov.ar

For 9(10H)-Acridinone, 10-ethyl-1-nitro-, the characteristic vibrational modes can be predicted based on its functional groups. The FT-IR and Raman spectra would be expected to show the following key features:

Carbonyl Stretching (νC=O): A strong absorption band in the FT-IR spectrum, typically in the range of 1630-1650 cm⁻¹, is characteristic of the acridone carbonyl group. rsc.org This band would also be present, likely with moderate intensity, in the Raman spectrum. Its precise position can be influenced by the electronic effect of the nitro group and the solid-state packing interactions.

Nitro Group Stretching (νNO₂): The nitro group will give rise to two distinct stretching vibrations: an asymmetric stretch (νas(NO₂)) and a symmetric stretch (νs(NO₂)). The asymmetric stretch is typically observed as a strong band in the FT-IR spectrum around 1500-1550 cm⁻¹, while the symmetric stretch appears as a strong to medium band around 1330-1360 cm⁻¹. spectroscopyonline.com In the Raman spectrum, the symmetric stretch is often more intense. nih.gov

Aromatic C=C and C-H Stretching: The stretching vibrations of the aromatic rings (νC=C) will appear as a series of bands in the 1450-1600 cm⁻¹ region in both FT-IR and Raman spectra. The aromatic C-H stretching vibrations (νC-H) are expected above 3000 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond of the acridone ring and the N-ethyl group will likely appear in the fingerprint region, typically between 1200 and 1350 cm⁻¹.

Ethyl Group Vibrations: The ethyl group will exhibit characteristic C-H stretching vibrations (symmetric and asymmetric) in the 2850-2980 cm⁻¹ region, as well as bending (scissoring, wagging, twisting, and rocking) vibrations at lower wavenumbers.

Table 2: Expected Vibrational Bands for 9(10H)-Acridinone, 10-ethyl-1-nitro-

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Carbonylν(C=O)1630-1650FT-IR (strong), Raman (moderate)
Nitroνas(NO₂)1500-1550FT-IR (strong)
Nitroνs(NO₂)1330-1360FT-IR (medium), Raman (strong)
Aromaticν(C=C)1450-1600FT-IR, Raman
Aromaticν(C-H)> 3000FT-IR, Raman
Aliphaticν(C-H)2850-2980FT-IR, Raman
C-Nν(C-N)1200-1350FT-IR, Raman

Conformational analysis, particularly regarding the orientation of the ethyl group relative to the acridone plane, could be aided by comparing experimental spectra with theoretical calculations (e.g., using Density Functional Theory, DFT).

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the photophysical properties of a molecule, which are governed by its electronic structure. Acridone derivatives are known for their interesting photoluminescent properties. researchgate.net

The UV-Vis absorption spectrum of 9(10H)-Acridinone, 10-ethyl-1-nitro- is expected to be influenced by both the extended π-system of the acridone core and the electronic nature of the substituents. The parent acridone exhibits absorption bands around 250 nm and in the 380-400 nm region. nist.gov The introduction of the nitro group, a strong electron-withdrawing group, is likely to cause a bathochromic (red) shift of the longest wavelength absorption band due to the extension of the conjugated system and the possibility of intramolecular charge transfer (ICT) from the acridone nitrogen to the nitro group. Studies on related nitro-aromatic compounds support this expectation. nih.gov

Upon excitation with an appropriate wavelength of light, the molecule may exhibit fluorescence. The emission spectrum is typically a mirror image of the longest wavelength absorption band. The Stokes shift, which is the difference in wavelength between the absorption maximum and the emission maximum, provides information about the change in geometry and electronic distribution between the ground and excited states. A significant Stokes shift can be indicative of a substantial change in dipole moment upon excitation, which is common in molecules with ICT character. The fluorescence quantum yield, which is a measure of the efficiency of the emission process, would also be a key parameter to determine. The presence of the nitro group can sometimes lead to fluorescence quenching due to enhanced intersystem crossing to the triplet state. researchgate.net

Table 3: Anticipated Photophysical Properties of 9(10H)-Acridinone, 10-ethyl-1-nitro-

PropertyExpected Range/Observation
Absorption Maximum (λabs)400-450 nm
Molar Absorptivity (ε)10,000 - 30,000 M⁻¹cm⁻¹
Emission Maximum (λem)480-550 nm
Stokes Shift80-100 nm (3500-5000 cm⁻¹)
Fluorescence Quantum Yield (Φf)0.01 - 0.2

Note: The values in this table are estimations based on data for related nitro-aromatic and acridone compounds and require experimental verification.

Computational and Theoretical Studies on the Electronic Structure and Reactivity of 9 10h Acridinone, 10 Ethyl 1 Nitro

Quantum Chemical Calculations for Electronic Configuration and Molecular Orbital Analysis

Quantum chemical calculations are at the forefront of understanding the intrinsic electronic properties of molecules. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of electron distribution and molecular orbital interactions, which are fundamental to a molecule's behavior.

Density Functional Theory (DFT) Applications for Ground State Properties and Energetics

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic structure of medium to large-sized molecules due to its favorable balance between accuracy and computational cost. For 9(10H)-Acridinone, 10-ethyl-1-nitro-, DFT calculations are instrumental in determining its ground state properties. By employing various functionals, such as B3LYP, with appropriate basis sets (e.g., 6-311++G(d,p)), a range of properties can be computed. ekb.eg

These calculations can predict the optimized molecular geometry, detailing bond lengths, bond angles, and dihedral angles. The presence of the nitro group at the 1-position and the ethyl group at the 10-position introduces specific steric and electronic effects that influence the planarity of the acridone (B373769) core. The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify regions susceptible to nucleophilic and electrophilic attack.

Furthermore, DFT is employed to calculate key energetic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. For substituted acridones, the positions and nature of substituents significantly modulate these frontier orbital energies.

Table 1: Illustrative DFT-Calculated Ground State Properties of 9(10H)-Acridinone, 10-ethyl-1-nitro-

PropertyCalculated Value
Optimized Ground State Energy-XXX.XXXX Hartrees
HOMO Energy-X.XX eV
LUMO Energy-X.XX eV
HOMO-LUMO GapX.XX eV
Dipole MomentX.XX Debye

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic nitro compounds.

Ab Initio Molecular Orbital Theory for High-Accuracy Predictions

For situations demanding higher accuracy, ab initio molecular orbital theories, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) methods, can be employed. While computationally more intensive than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more precise predictions of molecular properties. For a molecule like 9(10H)-Acridinone, 10-ethyl-1-nitro-, high-accuracy calculations can be particularly useful for benchmarking DFT results and for studying systems where electron correlation effects are paramount. These methods can provide highly accurate predictions of heats of formation and reaction energies.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations offer a dynamic perspective. MD simulations model the movement of atoms and molecules over time, providing a powerful tool to explore the conformational landscape and the influence of the surrounding environment, such as a solvent.

For 9(10H)-Acridinone, 10-ethyl-1-nitro-, MD simulations can reveal the flexibility of the N-ethyl group and any out-of-plane distortions of the acridone ring system. By simulating the molecule in a solvent box (e.g., water or an organic solvent), the interactions between the solute and solvent molecules can be explicitly modeled. This is crucial for understanding how the solvent affects the molecule's conformation and, consequently, its reactivity and spectroscopic properties. For instance, MD simulations have been used to study the interaction of propyl acridone with DNA in an aqueous environment. nih.gov The stability of different conformers can be assessed by analyzing the simulation trajectory and calculating the potential energy over time.

Prediction and Correlation of Spectroscopic Parameters with Experimental Data

Computational methods are invaluable for predicting and interpreting spectroscopic data. By simulating spectra, researchers can gain a deeper understanding of the underlying molecular vibrations and electronic transitions.

For 9(10H)-Acridinone, 10-ethyl-1-nitro-, DFT calculations can be used to predict its vibrational (infrared and Raman) and electronic (UV-Visible) spectra. The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. mpg.de By calculating the energies of the lowest singlet excited states and their corresponding oscillator strengths, the UV-Visible spectrum can be simulated. This allows for the assignment of electronic transitions, such as π-π* and n-π* transitions, which are characteristic of the acridone chromophore and are influenced by the nitro and ethyl substituents. The correlation between computationally predicted and experimentally measured spectra serves as a powerful validation of the theoretical models used.

Table 2: Illustrative Predicted Spectroscopic Data for 9(10H)-Acridinone, 10-ethyl-1-nitro-

Spectroscopic ParameterPredicted Value
Major IR Frequencies (cm⁻¹)~1640 (C=O stretch), ~1520 & ~1340 (NO₂ stretch)
λmax (UV-Vis)~XXX nm
Nature of Electronic Transitionπ-π*

Note: The values in this table are illustrative and based on typical spectroscopic data for substituted acridones and aromatic nitro compounds.

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding the mechanism of chemical reactions is a central goal of chemistry. Computational chemistry provides a powerful toolkit for mapping out reaction pathways, identifying transition states, and calculating activation energies.

For 9(10H)-Acridinone, 10-ethyl-1-nitro-, computational methods can be used to explore various potential reactions, such as its synthesis or subsequent chemical transformations. For example, the mechanism of nitration of an aromatic ring can be studied computationally. saskoer.caresearchgate.net By calculating the potential energy surface for a given reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.

The geometry of the transition state provides crucial information about the bond-breaking and bond-forming processes. The calculated activation energy, which is the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. These computational insights can help in optimizing reaction conditions and in designing novel synthetic routes. For instance, DFT calculations have been used to study the mechanism of nitration of nitrobenzene, providing insights into the regioselectivity of the reaction. researchgate.net

Reactivity Profiles and Reaction Mechanisms of 9 10h Acridinone, 10 Ethyl 1 Nitro

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Acridinone (B8587238) Ring System

The acridinone nucleus possesses a complex electronic landscape that influences its susceptibility to aromatic substitution reactions. The presence of both an electron-donating nitrogen atom (within the heterocyclic ring) and an electron-withdrawing carbonyl group, coupled with the strongly deactivating nitro group at the 1-position, creates a nuanced reactivity profile.

Electrophilic Aromatic Substitution:

The acridinone system is generally electron-deficient, a characteristic exacerbated by the 1-nitro substituent. Electron-withdrawing groups deactivate aromatic rings towards electrophilic attack by reducing their electron density. unl.eduyoutube.com The nitration of aromatic compounds typically proceeds via the formation of a nitronium ion (NO₂⁺) from nitric acid and a strong acid catalyst like sulfuric acid. youtube.commasterorganicchemistry.comyoutube.com This electrophile is then attacked by the π-electrons of the aromatic ring. youtube.commasterorganicchemistry.com

In the case of 9(10H)-Acridinone, 10-ethyl-1-nitro-, the existing nitro group, along with the carbonyl function, strongly deactivates the A and C rings (the benzene (B151609) rings of the acridinone core) towards further electrophilic substitution. The nitrogen atom of the acridinone can be protonated under strongly acidic conditions, further deactivating the ring system. Therefore, forcing conditions, such as high temperatures and strong superacids, would likely be required for any further electrophilic substitution. If such a reaction were to occur, the directing effects of the substituents would guide the position of the incoming electrophile. The nitro group is a meta-director, while the N-ethylacridinone core's directing influence is more complex. quora.com

A study on the nitration of 10-(carboxymethyl)-9(10H)acridone ethyl ester demonstrated that nitration with nitric acid in an acetic anhydride (B1165640)/acetic acid mixture quantitatively yields the 1-nitro derivative. nih.gov This suggests that the initial nitration of an unsubstituted 10-ethyl-9-acridinone would likely favor the 1 and 3 positions due to the directing effects of the amide nitrogen and carbonyl group.

Nucleophilic Aromatic Substitution (SNAr):

Conversely, the electron-deficient nature of the 9(10H)-Acridinone, 10-ethyl-1-nitro- system makes it a prime candidate for nucleophilic aromatic substitution (SNAr). numberanalytics.comwikipedia.orgmasterorganicchemistry.com Aromatic rings bearing strong electron-withdrawing groups, such as nitro groups, are activated towards attack by nucleophiles. masterorganicchemistry.comlibretexts.orgnih.gov The reaction typically proceeds through an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex, the formation of which is the rate-determining step. numberanalytics.comnih.gov The stability of this intermediate is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge. masterorganicchemistry.comlibretexts.org

For 9(10H)-Acridinone, 10-ethyl-1-nitro-, a nucleophile could potentially attack the carbon atom bearing the nitro group, leading to its displacement. However, the viability of this reaction depends on the nature of the nucleophile and the reaction conditions. The presence of the nitro group ortho and para to potential leaving groups significantly accelerates SNAr reactions. masterorganicchemistry.comlibretexts.org In this molecule, the nitro group is at position 1. If a suitable leaving group were present at positions 2 or 4, the nitro group would strongly activate these positions for nucleophilic attack.

Redox Chemistry: Reduction of the Nitro Group and Oxidation of the Acridinone Core

The redox behavior of 9(10H)-Acridinone, 10-ethyl-1-nitro- is characterized by the facile reduction of the nitro group and the more demanding oxidation of the acridinone core.

Reduction of the Nitro Group:

The reduction of aromatic nitro compounds is a well-established and versatile transformation in organic synthesis. numberanalytics.com The nitro group in 9(10H)-Acridinone, 10-ethyl-1-nitro- can be selectively reduced to an amino group under various conditions to furnish 1-amino-10-ethyl-9(10H)-acridinone. Common reducing agents for this transformation include:

Catalytic Hydrogenation: Hydrogen gas with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel is a highly effective method. nih.gov

Metal/Acid Systems: Metals like tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl) are classic reagents for nitro group reduction. jocpr.com

Transfer Hydrogenation: Reagents like hydrazine (B178648) (N₂H₄) in the presence of a catalyst like Pd/C can also be employed. nih.gov

A relevant study demonstrated the reduction of a 1-nitroacridone derivative using formic acid over a Pd/C catalyst in ethanol (B145695) to yield the corresponding aminoacridone. nih.gov The choice of reducing agent can be critical to avoid the reduction of other functional groups within the molecule.

Table 1: Common Reagents for the Reduction of Aromatic Nitro Groups
Reagent SystemTypical ConditionsNotes
H₂/Pd-CEthanol, Room TemperatureHighly efficient, but may also reduce other functional groups.
Sn/HClEthanol, RefluxClassic method, requires acidic conditions.
Fe/HCl or Fe/NH₄ClWater/Ethanol, RefluxMilder than Sn/HCl, often used in industrial processes.
Na₂S₂O₄ (Sodium Dithionite)Water/MethanolMild reducing agent.
Hydrazine (N₂H₄)/Pd-CEthanol, RefluxEffective for transfer hydrogenation.

Oxidation of the Acridinone Core:

The acridinone core is relatively stable to oxidation due to its aromatic nature. However, under strong oxidizing conditions, degradation of the molecule is likely to occur. The synthesis of acridones sometimes involves an oxidative cyclization step, highlighting that the precursor dihydroacridinones are more susceptible to oxidation. nih.gov For the fully aromatic 9(10H)-Acridinone, 10-ethyl-1-nitro-, oxidation would likely require harsh reagents and lead to complex product mixtures.

Photochemical Reactivity and Light-Induced Transformations

Acridone (B373769) and its derivatives are known for their interesting photophysical properties, including fluorescence. nih.govacs.org The introduction of substituents can significantly modulate these properties. The presence of an electron-donating amino group and an electron-withdrawing carbonyl group in some acridone derivatives leads to strong fluorescence. acs.org

The photochemistry of nitroaromatic compounds is complex and can involve various transformations, including photoreduction of the nitro group and ring rearrangements. The specific photochemical behavior of 9(10H)-Acridinone, 10-ethyl-1-nitro- has not been extensively reported, but it is plausible that irradiation with UV light could induce excited-state reactions. These could potentially include intramolecular hydrogen abstraction by the excited nitro group from the ethyl substituent, leading to rearranged products, or photoreduction of the nitro group in the presence of a suitable hydrogen donor.

Ring-Opening, Ring-Closure, and Rearrangement Reactions

The tricyclic acridinone skeleton is generally stable. Ring-opening reactions would require significant energy input and harsh conditions, likely leading to the decomposition of the molecule. Such reactions are not typical for the acridinone system under normal laboratory conditions.

Ring-closure reactions are fundamental to the synthesis of the acridinone core itself. The most common method is the Ullmann condensation, which involves the cyclization of an N-phenylanthranilic acid derivative in the presence of a strong acid. jocpr.comnih.gov

Rearrangement reactions of the acridinone skeleton are not common. However, skeletal rearrangements of olefins promoted by a base have been reported, but this is not directly applicable to the aromatic acridinone core. rsc.org It is conceivable that under specific photochemical or high-energy conditions, rearrangements could occur, but these are not well-documented for this class of compounds.

Complexation Chemistry with Metal Ions and Organic Substrates

The acridinone scaffold possesses potential metal-coordinating sites, namely the carbonyl oxygen and the heterocyclic nitrogen atom. The lone pair of electrons on the nitrogen and the oxygen of the carbonyl group can participate in the formation of coordination complexes with various metal ions. Acridine-based ligands have been used to create stable pincer complexes with metals like copper(I). rsc.org The coordination of metal ions can significantly alter the photophysical and electronic properties of the acridinone ligand. rsc.org

Furthermore, the planar structure of the acridinone ring system allows it to act as an intercalating agent with DNA, a property that is the basis for the antitumor activity of many acridone derivatives. nih.govnih.gov The presence and nature of substituents on the acridinone core can modulate the strength and mode of this interaction.

Design and Synthesis of Derivatives: Structure Reactivity and Structure Function Relationships of 9 10h Acridinone, 10 Ethyl 1 Nitro Scaffolds

Strategic Functionalization of the Acridinone (B8587238) Nucleus at Varied Positions

The acridinone nucleus is susceptible to electrophilic substitution reactions, and the existing substituents on the ring direct the position of newly introduced functional groups. In the case of 9(10H)-Acridinone, 10-ethyl-1-nitro-, the nitro group at the C-1 position is a strong deactivating group, directing further electrophilic substitutions to the meta-positions, primarily C-2 and C-4. Conversely, nucleophilic aromatic substitution can also be strategically employed, particularly at positions activated by the electron-withdrawing nitro group.

Common functionalization strategies at various positions of the acridinone nucleus include:

C-2 and C-4 Positions: These positions are the most likely sites for further electrophilic substitution on the 1-nitro-acridinone ring. Halogenation, nitration, and sulfonation reactions can introduce new functionalities at these positions, which can then serve as handles for further derivatization.

C-5 and C-7 Positions: Functionalization at these positions on the unsubstituted ring of the acridinone is also possible, though it may require more specific reaction conditions to overcome the directing effects of the existing substituents.

C-9 Position: The carbonyl group at the C-9 position can undergo various reactions, including reduction to the corresponding alcohol or conversion to a thiocarbonyl group. These transformations can significantly alter the planarity and electronic properties of the molecule.

Chemical Transformations of the Nitro Group and its Subsequent Derivatizations

The nitro group at the C-1 position of 9(10H)-Acridinone, 10-ethyl-1-nitro- is a key functional group that can be chemically transformed to generate a diverse array of derivatives. The most common transformation is the reduction of the nitro group to an amino group, which opens up a vast landscape for subsequent derivatization.

Reduction of the Nitro Group:

The reduction of the 1-nitro group to a 1-amino group can be achieved using various reducing agents. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, as well as chemical reduction using reagents such as tin(II) chloride (SnCl2) in hydrochloric acid or sodium dithionite (Na2S2O4). The resulting 1-amino-10-ethyl-9(10H)-acridinone is a versatile intermediate for further synthesis.

Derivatizations of the Amino Group:

The 1-amino group is a nucleophilic center that can readily undergo a variety of chemical reactions, leading to the synthesis of a wide range of derivatives. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reaction with alkyl halides.

Sulfonylation: Formation of sulfonamides by reacting with sulfonyl chlorides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to various nucleophilic substitution reactions to introduce a wide range of functional groups, including halogens, hydroxyl, and cyano groups.

Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

These derivatizations allow for the introduction of diverse chemical moieties, enabling the exploration of a broad chemical space and the investigation of structure-activity relationships.

Modifications at the N-10 Position and their Influence on Molecular Properties

The synthesis of N-10 substituted 1-nitroacridinones typically involves the N-alkylation of the parent 1-nitro-9(10H)-acridinone. This can be achieved by reacting the acridinone with an appropriate alkyl halide in the presence of a base. A variety of alkyl and aryl groups can be introduced at this position, allowing for a systematic investigation of the influence of the N-10 substituent.

Studies have shown that the nature of the N-10 substituent can influence:

Lipophilicity: Increasing the length of the alkyl chain or introducing aromatic rings at the N-10 position generally increases the lipophilicity of the molecule.

Aqueous Solubility: The introduction of polar functional groups, such as hydroxyl or amino groups, into the N-10 substituent can enhance the aqueous solubility of the acridinone derivative.

Biological Activity: The size, shape, and electronic properties of the N-10 substituent can significantly affect the molecule's binding affinity to its biological target. For instance, in the context of anticancer activity, the N-10 substituent can influence DNA intercalation and topoisomerase inhibition.

N-10 Substituent Observed Influence on Properties
Short alkyl chains (e.g., methyl, ethyl)Baseline lipophilicity
Long alkyl chainsIncreased lipophilicity
Phenyl or substituted phenylIncreased lipophilicity and potential for π-π stacking interactions
Aminoalkyl chainsIncreased basicity and potential for improved aqueous solubility
Hydroxyalkyl chainsIncreased polarity and hydrogen bonding potential

Synthesis of Hybrid Molecules and Conjugates Incorporating the 10-ethyl-1-nitro-acridinone Moiety

To enhance the therapeutic potential and explore novel mechanisms of action, the 10-ethyl-1-nitro-acridinone moiety can be incorporated into hybrid molecules and conjugates. This strategy involves linking the acridinone scaffold to other bioactive molecules, targeting moieties, or macromolecules.

The synthesis of such hybrids and conjugates often involves the functionalization of the acridinone core, as described in the previous sections, to introduce a suitable linker for conjugation. For example, the 1-amino derivative can be used to form an amide bond with a carboxylic acid-containing molecule.

Examples of potential hybrid molecules and conjugates include:

Peptide Conjugates: Linking the acridinone to specific peptides can enhance its targeting to cancer cells that overexpress certain receptors.

Polymer Conjugates: Conjugation to biocompatible polymers like polyethylene glycol (PEG) can improve the pharmacokinetic profile of the acridinone, increasing its circulation time and reducing its toxicity.

Hybrid Molecules with Other Pharmacophores: Combining the acridinone scaffold with other known anticancer agents or molecules with different biological activities can lead to synergistic effects and overcome drug resistance.

Elucidation of Structure-Reactivity and Structure-Function Relationships within a Series of Analogues

The systematic synthesis and biological evaluation of a series of analogues of 9(10H)-Acridinone, 10-ethyl-1-nitro- are crucial for elucidating the relationships between their chemical structure, reactivity, and biological function. By systematically varying the substituents at different positions of the acridinone scaffold, researchers can identify the key structural features responsible for a particular biological activity.

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools in this regard. QSAR models attempt to correlate the biological activity of a series of compounds with their physicochemical properties, such as lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters).

Key aspects to investigate in structure-function relationship studies of 10-ethyl-1-nitro-acridinone analogues include:

The role of the nitro group: Comparing the activity of the 1-nitro derivatives with their 1-amino or 1-unsubstituted counterparts can reveal the importance of the nitro group for a specific biological effect.

The influence of substituents on the aromatic rings: Introducing electron-donating or electron-withdrawing groups at various positions can modulate the electronic properties of the acridinone ring system and its ability to interact with biological targets.

The impact of the N-10 substituent: As discussed earlier, the nature of the N-10 substituent is a critical determinant of biological activity.

By combining synthetic chemistry, biological testing, and computational modeling, a comprehensive understanding of the structure-reactivity and structure-function relationships of 9(10H)-Acridinone, 10-ethyl-1-nitro- and its derivatives can be achieved, paving the way for the design of more potent and selective therapeutic agents.

Biological Activity and Mechanistic Investigations in Vitro and Cellular Contexts of 9 10h Acridinone, 10 Ethyl 1 Nitro

Molecular Interactions with Biomacromolecules

The interaction of small molecules with biomacromolecules such as DNA and proteins is a cornerstone of their mechanism of action. For 9(10H)-Acridinone, 10-ethyl-1-nitro-, its chemical structure suggests a high propensity for such interactions.

The planar aromatic structure of the acridinone (B8587238) ring system is a classic pharmacophore for DNA intercalation. mdpi.com It is well-established that many acridine (B1665455) and acridinone derivatives slide between the base pairs of the DNA double helix. This mode of binding is stabilized by π-π stacking interactions between the aromatic rings of the compound and the DNA base pairs.

Table 1: Postulated DNA Interaction Profile of 9(10H)-Acridinone, 10-ethyl-1-nitro-

Interaction ModeStructural BasisPotential Consequence
Intercalation Planar tricyclic acridinone ring systemDistortion of DNA structure, inhibition of DNA replication and transcription
Covalent Binding/Cross-linking Bio-reduction of the 1-nitro groupFormation of DNA adducts and inter-strand crosslinks, leading to DNA damage

Acridinone derivatives have been reported to interact with various enzymes, often leading to their inhibition. The planar aromatic rings can participate in π-stacking interactions with aromatic amino acid residues in the active sites of proteins. While specific enzyme targets for 9(10H)-Acridinone, 10-ethyl-1-nitro- have not been identified, related acridinone compounds have been shown to inhibit enzymes such as cholinesterases. nih.gov

The electronic properties conferred by the electron-withdrawing nitro group and the ethyl substituent could influence the binding affinity and specificity of 9(10H)-Acridinone, 10-ethyl-1-nitro- for various protein targets. The nitro group, in particular, can act as a hydrogen bond acceptor, potentially forming key interactions within a protein's binding pocket.

Cellular Permeation and Subcellular Localization Studies

The ability of a compound to cross the cell membrane and reach its intracellular target is critical for its biological activity. Acridinone derivatives are generally lipophilic and are expected to permeate cellular membranes through passive diffusion. The addition of an ethyl group to the nitrogen at position 10 would likely increase the lipophilicity of 9(10H)-Acridinone, 10-ethyl-1-nitro-, potentially enhancing its cellular uptake.

Given its proposed mechanism of DNA intercalation, it is anticipated that 9(10H)-Acridinone, 10-ethyl-1-nitro- would localize within the nucleus of the cell. The high concentration of DNA in the nucleus would act as a sink for the compound. Furthermore, some nitroaromatic compounds are known to be activated by mitochondrial reductases, suggesting that a fraction of the compound might also localize to the mitochondria.

Induction and Modulation of Specific Cellular Pathways and Responses

The interaction of 9(10H)-Acridinone, 10-ethyl-1-nitro- with DNA and potentially other cellular targets would be expected to trigger a cascade of cellular responses, including cell death and cell cycle arrest.

Many cytotoxic acridinone derivatives induce apoptosis, or programmed cell death, in cancer cells. nih.govlookchem.com The DNA damage caused by intercalation and cross-linking is a potent trigger for the intrinsic apoptotic pathway. This pathway is initiated by cellular stress signals and leads to the activation of a cascade of caspases, which are proteases that execute the apoptotic program. For instance, studies on other acridinone derivatives have demonstrated the induction of apoptosis through the activation of caspase-3 and the cleavage of poly(ADP-ribose) polymerase (PARP).

The bioreduction of the nitro group can also lead to the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which can induce oxidative stress and further contribute to apoptotic cell death. nih.gov In some cellular contexts, high levels of cellular damage can lead to necrosis, a more inflammatory form of cell death. While less common, autophagy, a cellular recycling process, can also be modulated by acridinone compounds, sometimes in a complex interplay with apoptosis.

Table 2: Potential Mechanisms of Cell Death Induced by 9(10H)-Acridinone, 10-ethyl-1-nitro-

Cell Death MechanismTriggering EventKey Molecular Players
Apoptosis DNA damage, oxidative stressCaspases, Bcl-2 family proteins, p53
Necrosis Severe cellular damage, ATP depletionRIPK1, MLKL
Autophagy Cellular stressBeclin-1, LC3

Compounds that damage DNA typically cause an arrest in the cell cycle, allowing the cell time to repair the damage before proceeding with division. DNA intercalators frequently cause a G2/M phase arrest, preventing cells from entering mitosis with damaged chromosomes. This cell cycle arrest is often mediated by the activation of checkpoint kinases such as ATM and ATR, which in turn phosphorylate downstream targets like Chk1 and Chk2, leading to the inactivation of the cyclin B/Cdk1 complex.

The cellular response to 9(10H)-Acridinone, 10-ethyl-1-nitro- would likely involve the modulation of key signal transduction pathways. The p53 tumor suppressor pathway is a critical sensor of DNA damage and cellular stress and would be a probable mediator of the compound's effects on the cell cycle and apoptosis. Other signaling pathways, such as the PI3K/Akt and MAPK pathways, which are central to cell survival and proliferation, could also be affected by the cellular stress induced by this compound.

Antimicrobial Activity and Exploration of Underlying Mechanisms

The acridone (B373769) class of compounds has a long history of investigation for antimicrobial properties. rsc.org The planar structure of the acridone ring system is a key feature, enabling it to intercalate with microbial DNA and disrupt essential cellular processes. nih.gov The biological action of many acridone derivatives is linked to their ability to form cations and their planarity, which are crucial for DNA binding. researchgate.net

While specific studies on the antimicrobial effects of 9(10H)-Acridinone, 10-ethyl-1-nitro- are lacking, research on related nitroaromatic compounds suggests that the nitro group can be a significant contributor to antimicrobial efficacy. The antimicrobial activity of such compounds is often related to the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of toxic reactive nitrogen species that can damage cellular macromolecules. researchgate.net

Furthermore, studies on various substituted acridones have demonstrated a broad spectrum of activity. For instance, N10-acetyl-3,4-dimethylacridone has shown significant antibacterial efficacy against Pseudomonas aeruginosa and Escherichia coli. nih.gov The substitution pattern on the acridone core is a critical determinant of the antimicrobial spectrum and potency. For example, certain amino/nitro-substituted 3-arylcoumarins, which share some structural motifs with nitroacridones, have exhibited antibacterial activity against Staphylococcus aureus that is dependent on the substitution pattern. nih.gov

The likely mechanism of antimicrobial action for 9(10H)-Acridinone, 10-ethyl-1-nitro-, should it be active, would involve a combination of DNA intercalation, a characteristic of the acridone scaffold, and cellular damage induced by the reduction of the nitro group.

Antiviral Potency and Mechanistic Exploration

Acridone derivatives have emerged as promising candidates in the search for novel antiviral agents, demonstrating activity against a range of DNA and RNA viruses. conicet.gov.ar The mechanism of antiviral action for many acridones is often attributed to the inhibition of viral enzymes or interference with viral replication processes.

A study on N-substituted acridone derivatives revealed that N-allyl acridones possess potent and selective antiviral activity against Junin virus (JUNV) and all four serotypes of Dengue virus (DENV). nih.gov The antiviral effect was found to block virus multiplication during the infectious process rather than inactivating the virus directly or preventing cell entry. nih.govnih.gov This highlights the importance of the substitution at the N-10 position for antiviral activity. The ethyl group in 9(10H)-Acridinone, 10-ethyl-1-nitro- may confer similar properties.

The mechanism of action for some antiviral acridones involves the inhibition of viral enzymes crucial for replication. For example, certain acridone-4-carboxamide derivatives have been identified as efficient inhibitors of Hepatitis C virus (HCV) RNA replication, likely acting through intercalation into nucleic acids and potentially direct interaction with viral enzymes. researchgate.net Other acridone derivatives have been identified as inhibitors of DNA topoisomerase II, an enzyme that can be exploited by viruses like herpes simplex virus (HSV). conicet.gov.ar

Given these findings, it is plausible that 9(10H)-Acridinone, 10-ethyl-1-nitro- could exhibit antiviral activity by interfering with viral nucleic acid replication or the function of viral enzymes.

Immunomodulatory Effects on Cellular Components

The immunomodulatory potential of acridone derivatives is an area of growing interest, although less explored than their antimicrobial and anticancer activities. Some natural compounds with structures related to acridones, such as tea polyphenols, have been shown to possess significant immunomodulatory activities, including anti-inflammatory effects. mdpi.com These effects are often mediated through the modulation of signaling pathways like the PI3K/AKT/NF-κB pathway, which plays a crucial role in immune responses. mdpi.com

While direct evidence for the immunomodulatory effects of 9(10H)-Acridinone, 10-ethyl-1-nitro- is not available, the general anti-inflammatory properties observed in some classes of heterocyclic compounds suggest a potential for such activity. The investigation into the effects of acridone derivatives on immune cell function, cytokine production, and inflammatory signaling pathways remains a promising avenue for future research.

In Vitro Cytotoxicity and Selectivity Profiles Across Diverse Cell Lines

The cytotoxicity of acridone derivatives against various cancer cell lines is well-documented, with many compounds acting as DNA intercalators and inhibitors of topoisomerase enzymes. nih.govnih.gov The substitution pattern on the acridone ring system, including at the N-10 position, plays a crucial role in determining the potency and selectivity of these cytotoxic effects.

A study on a series of N10-substituted acridone-2-carboxamide derivatives demonstrated that compounds with N-propyl and N-butyl substitutions exhibited significant cytotoxicity against MCF-7 and MDA-MB-231 breast cancer cell lines, with IC50 values in the low micromolar range. nih.gov This suggests that the N-10 alkyl chain is an important structural feature for potent anticancer activity. nih.gov The N-10 ethyl group of 9(10H)-Acridinone, 10-ethyl-1-nitro- falls within this category of substitutions.

Conversely, the presence of a nitro group can have variable effects on cytotoxicity. In one study on triazole derivatives of acridone, compounds with electron-withdrawing nitro groups showed decreased inhibitory activity against acetylcholinesterase, a target in Alzheimer's disease research. rsc.org However, in the context of anticancer activity, the effect would need to be empirically determined.

The table below presents cytotoxicity data for some N-10 substituted acridone derivatives from a study on AKT inhibitors, illustrating the impact of the N-10 substituent on activity against breast cancer cell lines.

Compound IDN-10 SubstituentR Group on CarboxamideMCF-7 IC50 (µM)MDA-MB-231 IC50 (µM)
7d n-propyl4-chlorophenyl7.6112.51
7f n-propyl4-fluorophenyl8.246.14
8d n-butyl4-chlorophenyl5.187.32
8e n-butyl4-bromophenyl6.838.14
8f n-butyl4-fluorophenyl4.725.53
Data sourced from a study on N10-substituted acridone-based derivatives as AKT inhibitors. nih.gov

This data indicates that N-alkyl substitution is a key determinant of cytotoxicity in this class of compounds. The selectivity of these compounds against cancer cells versus normal cells is also a critical aspect of their therapeutic potential, though this is not always reported in initial screening studies.

Advanced Applications and Materials Science Contributions of 9 10h Acridinone, 10 Ethyl 1 Nitro

Development as Fluorescent Probes and Imaging Agents

The inherent fluorescence of the acridone (B373769) core makes its derivatives prime candidates for the development of fluorescent probes and imaging agents. The strategic placement of substituents allows for the fine-tuning of their photophysical properties, such as absorption and emission wavelengths, quantum yields, and sensitivity to their local environment.

The presence of the nitro group, a strong electron-withdrawing group, on the acridone ring system is known to significantly influence the molecule's electronic structure and, consequently, its fluorescent properties. rsc.org This can lead to phenomena such as intramolecular charge transfer (ICT), which often results in environmentally sensitive fluorescence. For instance, acridine (B1665455) derivatives have been designed as polarity-sensitive probes, where changes in the solvent polarity lead to noticeable shifts in the emission wavelength and fluorescence intensity. rsc.org In the case of 9(10H)-Acridinone, 10-ethyl-1-nitro-, the combination of the electron-donating ethyl group and the electron-withdrawing nitro group is anticipated to create a pronounced ICT character, making it potentially sensitive to changes in its microenvironment.

Furthermore, acridone-based structures have been successfully employed as fluorescent probes for detecting specific biologically relevant species. A notable example is the development of an acridone-based fluorescent probe for nitric oxide (NO), a crucial signaling molecule in various physiological processes. mdpi.comnih.gov These probes often work by a reaction-based mechanism where the analyte interacts with a specific functional group on the probe, leading to a significant change in fluorescence. mdpi.com While direct studies on 9(10H)-Acridinone, 10-ethyl-1-nitro- as a probe are not widely reported, its structural motifs suggest a potential for similar applications, possibly through modulation of the nitro group's reactivity or by leveraging its solvatochromic properties for bio-imaging. The ability of acridine derivatives to intercalate with DNA and RNA also opens avenues for their use in visualizing and tracking genetic material within cells. scbt.comrsc.org

Table 1: Photophysical Properties of Related Acridone Derivatives

Compound/DerivativeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)Key FeatureReference
Acridine-dicyanoisophorone probeVaries with solvent553-5940.005-0.356Polarity sensitive rsc.org
Acridone-dinaphthylamine derivative~400~490 (in hexane)0.09Thermally activated delayed fluorescence ias.ac.in
7,8-Diamino-4-carboxy-10-methyl-9(10H)acridone447564-NO probe precursor mdpi.comnih.gov
Protonated acridone-derived alkenes-Bathochromic shiftIncreasedpH-dependent fluorescence researchgate.netmdpi.com

This table presents data for related acridone derivatives to illustrate the potential photophysical characteristics of the title compound.

Integration into Organic Electronic Devices (e.g., OLEDs, OFETs) and Photovoltaics

The field of organic electronics has seen a surge in the exploration of novel materials with tailored properties for devices such as Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and organic photovoltaics. Acridone derivatives have emerged as a promising class of materials for these applications due to their high thermal stability, excellent photophysical properties, and tunable electronic characteristics. nih.govmdpi.com

In the context of OLEDs, acridone derivatives have been investigated as host materials, emitters, and hole-transporting materials. mdpi.com A significant area of research is in thermally activated delayed fluorescence (TADF), a mechanism that allows for the harvesting of both singlet and triplet excitons, potentially leading to 100% internal quantum efficiency in OLEDs. The design of TADF molecules often involves linking an electron-donating moiety to an electron-accepting one. The structure of 9(10H)-Acridinone, 10-ethyl-1-nitro-, with its electron-donating N-ethyl group and electron-withdrawing nitro group, is conceptually similar to such donor-acceptor systems, suggesting its potential as a TADF emitter. ias.ac.in Research on related N,N'-substituted quinacridones has demonstrated their utility in organic electronic devices, including OFETs, highlighting the potential for charge transport in this class of compounds. scispace.comrsc.org

The performance of acridine-based materials in OLEDs is highly dependent on their molecular structure, which influences their energy levels (HOMO and LUMO), triplet energy, and charge mobility. For instance, dimethyl acridine-substituted triphenylamine (B166846) and carbazole (B46965) core-based materials have shown excellent performance as hole-transporting materials in yellow phosphorescent OLEDs. mdpi.com While specific data for 9(10H)-Acridinone, 10-ethyl-1-nitro- is not available, the introduction of the nitro group would be expected to lower both the HOMO and LUMO energy levels, which could be advantageous for electron injection or transport in certain device architectures.

Fabrication of Chemo- and Biosensors for Analytical Detection

The development of sensitive and selective chemo- and biosensors is crucial for various fields, including environmental monitoring, medical diagnostics, and food safety. Acridone derivatives are attractive candidates for sensor applications due to their responsive fluorescent properties. nih.gov

Acridinediones, a related class of compounds, have been demonstrated to act as selective chemosensors for fluoride (B91410) ions. nih.gov The sensing mechanism often involves a specific interaction between the analyte and the acridone derivative, leading to a detectable change in the optical or electrochemical properties of the sensor molecule. This can manifest as a color change, a shift in the fluorescence spectrum, or an alteration in the fluorescence intensity. nih.gov

For 9(10H)-Acridinone, 10-ethyl-1-nitro-, the presence of the nitro group could be exploited for sensing applications. For example, the electrochemical reduction of the nitro group is a well-known process that could be used for the development of an electrochemical sensor. Alternatively, the nitro group could be chemically modified to introduce a specific recognition site for a target analyte. The general principles of using functionalized renewable carbon platforms for acetylcholinesterase biosensors to detect pesticides demonstrate the broad applicability of sensor design. nih.gov Given the versatility of the acridone scaffold, it is plausible that 9(10H)-Acridinone, 10-ethyl-1-nitro- could be functionalized to create novel biosensors for a range of targets.

Applications as Functional Dyes and Pigments in Advanced Materials

Acridine-based compounds have a long history as dyes and pigments, valued for their strong absorption in the visible region and their vibrant colors. rsc.orgwikipedia.org While many traditional acridine dyes have been replaced by more lightfast alternatives, there is renewed interest in acridone derivatives as functional dyes for advanced materials. wikipedia.org

The color and photophysical properties of acridone derivatives are highly tunable through chemical modification. The introduction of substituents such as the nitro and ethyl groups in 9(10H)-Acridinone, 10-ethyl-1-nitro- will significantly alter its absorption and emission characteristics compared to the parent acridone. The electron-withdrawing nitro group, in particular, is a powerful chromophore that can shift the absorption spectrum to longer wavelengths (a bathochromic shift).

Beyond simple coloration, these functional dyes can be incorporated into polymers or other host materials to create "smart" materials that respond to external stimuli such as light, heat, or chemical changes. For example, a dye that changes color in response to pH could be used as a visual indicator in a sensor. The strong fluorescence of many acridone derivatives also makes them suitable for use as fluorescent tags in various analytical techniques. nih.gov

Utilization in Catalysis and Reaction Mediums

The unique electronic and structural properties of the acridine scaffold have led to its exploration in the field of catalysis. Acridinium (B8443388) salts, which are derivatives of acridine, have been successfully employed as organic photoredox catalysts. rsc.org These catalysts can absorb visible light and then participate in single-electron transfer processes to facilitate a wide range of chemical transformations. rsc.org The redox properties of the acridinium catalyst can be tuned by modifying the substituents on the acridine ring.

While 9(10H)-Acridinone, 10-ethyl-1-nitro- is a neutral molecule, it could potentially be a precursor to a catalytically active species. For example, reduction of the acridone carbonyl group and subsequent N-alkylation could lead to an acridinium salt. The presence of the nitro group would make such a catalyst highly electron-deficient, which could be beneficial for certain types of reactions.

In a different approach, acridine-based ligands have been used to create transition metal catalysts. For instance, Ru-pincer complexes featuring an acridine ligand have been developed for reversible hydrogen storage. acs.org This demonstrates that the acridine framework can act as a robust platform for supporting and modulating the reactivity of a metal center. Although direct applications of 9(10H)-Acridinone, 10-ethyl-1-nitro- in catalysis or as a reaction medium have not been extensively reported, the versatility of the acridine core suggests that this is a promising area for future research.

Analytical Methodologies for the Detection, Separation, and Quantification of 9 10h Acridinone, 10 Ethyl 1 Nitro in Research Matrices

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatography stands as a cornerstone for the separation and purification of chemical compounds. For 9(10H)-Acridinone, 10-ethyl-1-nitro-, various chromatographic techniques can be employed to assess its purity and analyze it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile and thermally labile compounds like many acridinone (B8587238) derivatives. A reversed-phase HPLC method is most suitable for 9(10H)-Acridinone, 10-ethyl-1-nitro-, leveraging the compound's inherent hydrophobicity.

Method development would typically involve a C18 or C8 stationary phase. The mobile phase would likely consist of a gradient elution system using a mixture of an aqueous component (e.g., water with a small percentage of an acid like formic acid or acetic acid to improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. The presence of the nitro group increases the polarity of the molecule compared to the unsubstituted acridinone, which will affect its retention time. The ethyl group at the N-10 position enhances its lipophilicity.

Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector. The extended aromatic system of the acridinone core, along with the nitro- and ethyl- substituents, will exhibit strong absorbance in the UV-visible region.

Validation of the HPLC method would be performed according to established guidelines, ensuring linearity, accuracy, precision, and robustness.

Table 1: Hypothetical HPLC Method Parameters for 9(10H)-Acridinone, 10-ethyl-1-nitro- Analysis

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection DAD at 254 nm and 365 nm
Expected RT 8-12 min

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Applications

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. The applicability of GC to 9(10H)-Acridinone, 10-ethyl-1-nitro- is contingent on its thermal stability and volatility. While the parent acridone (B373769) has been analyzed by GC, the addition of the nitro group may increase its thermal lability. researchgate.net However, studies on nitro-polycyclic aromatic hydrocarbons (nitro-PAHs), which share structural similarities, have demonstrated successful analysis by GC-MS, suggesting that with careful optimization of the injection temperature and oven program, GC analysis of this compound is feasible. gcms.czresearchgate.netshimadzu.com

A typical GC-MS method would employ a low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane). The mass spectrometer, operating in electron ionization (EI) mode, would provide a characteristic fragmentation pattern, aiding in structural confirmation. youtube.com

Table 2: Postulated GC-MS Parameters for 9(10H)-Acridinone, 10-ethyl-1-nitro-

ParameterValue
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min
Inlet Temp. 280 °C (pulsed splitless)
Oven Program 100 °C (1 min), ramp to 300 °C at 15 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-400 m/z

Thin-Layer Chromatography (TLC) for Rapid Screening

Thin-Layer Chromatography (TLC) offers a rapid and cost-effective method for preliminary screening, reaction monitoring, and purity assessment. For 9(10H)-Acridinone, 10-ethyl-1-nitro-, silica (B1680970) gel plates would be the standard stationary phase. A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or toluene) and a polar solvent (e.g., ethyl acetate (B1210297) or acetone) would be used for development. The visualization of the spot can be achieved under UV light (254 nm and 365 nm) due to the fluorescent nature of the acridone core. mdpi.com Further characterization can be achieved by coupling TLC with mass spectrometry. nih.gov

Spectrophotometric and Fluorometric Analytical Protocols

The inherent spectroscopic properties of the acridinone scaffold make spectrophotometry and fluorometry valuable tools for quantification.

The UV-Vis absorption spectrum of 9(10H)-Acridinone, 10-ethyl-1-nitro- is expected to show characteristic absorption bands arising from the π-π* transitions of the conjugated acridinone system. The presence of the nitro group, an electron-withdrawing group, is likely to cause a bathochromic (red) shift in the absorption maxima compared to the parent acridone. researchgate.net Quantitative analysis can be performed by measuring the absorbance at a specific wavelength (λmax) and using a calibration curve.

Acridone derivatives are known for their fluorescence properties. mdpi.comnih.gov The introduction of an N-ethyl group can influence the fluorescence quantum yield. mdpi.com However, the nitro group is a well-known fluorescence quencher, which may significantly reduce or eliminate the fluorescence of the parent molecule. Therefore, while fluorometric analysis is a sensitive technique for many acridinones, its applicability to this specific nitro-derivative would need to be experimentally verified. If fluorescent, a method could be developed by exciting at an appropriate wavelength and measuring the emission at the corresponding λem.

Table 3: Anticipated Spectroscopic Properties of 9(10H)-Acridinone, 10-ethyl-1-nitro- in Methanol

ParameterExpected Value
UV-Vis λmax ~254 nm, ~365 nm, ~410 nm
Molar Absorptivity (ε) High, in the range of 10^4 - 10^5 L mol⁻¹ cm⁻¹
Fluorescence Excitation Potentially around 410 nm (if fluorescent)
Fluorescence Emission Expected to be weak or quenched

Electrochemical and Voltammetric Approaches for Quantification

Electrochemical methods, particularly voltammetric techniques, offer high sensitivity and selectivity for the quantification of electroactive species. The 9(10H)-Acridinone, 10-ethyl-1-nitro- molecule possesses two electroactive moieties: the acridinone core and the nitro group.

The nitro group is readily reducible, and its electrochemical behavior has been extensively studied. gcms.czshimadzu.comresearchgate.net Using techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) at a glassy carbon or mercury electrode, a well-defined reduction peak corresponding to the reduction of the nitro group to a hydroxylamine (B1172632) or amine can be observed. The peak current will be proportional to the concentration of the compound.

The acridinone ring system can also undergo oxidation at higher positive potentials. nih.gov However, the reduction of the nitro group typically occurs at less extreme potentials and is often more suitable for quantitative analysis due to a lower background signal.

Table 4: Representative Voltammetric Parameters for the Analysis of a Nitroaromatic Compound

ParameterValue
Working Electrode Glassy Carbon Electrode
Reference Electrode Ag/AgCl
Auxiliary Electrode Platinum Wire
Supporting Electrolyte 0.1 M Phosphate Buffer (pH 7.0)
Technique Differential Pulse Voltammetry (DPV)
Potential Range 0 to -1.2 V
Scan Rate 50 mV/s
Pulse Amplitude 50 mV

Hyphenated Techniques for Enhanced Analytical Precision

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide unparalleled analytical power for the identification and quantification of compounds in complex matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier hyphenated technique for the analysis of acridinone derivatives. nih.gov Coupling the HPLC separation, as described in section 9.1.1, with a mass spectrometer allows for the determination of the molecular weight of the eluting compound, providing definitive identification. Tandem mass spectrometry (MS/MS) can be used to generate fragmentation patterns, which further confirm the structure of 9(10H)-Acridinone, 10-ethyl-1-nitro- and can be used for highly selective and sensitive quantification using Multiple Reaction Monitoring (MRM).

Gas Chromatography-Mass Spectrometry (GC-MS), as mentioned in section 9.1.2, is another powerful hyphenated technique, provided the compound is sufficiently volatile and thermally stable.

The use of these hyphenated techniques is crucial for metabolomic studies, impurity profiling, and the analysis of the compound in biological or environmental samples, where the complexity of the matrix requires the high selectivity and sensitivity that these methods offer.

Perspectives and Future Research Trajectories for 9 10h Acridinone, 10 Ethyl 1 Nitro Chemistry

Synergistic Integration with Nanotechnology and Advanced Material Platforms

The inherent photophysical properties of the acridone (B373769) nucleus, characterized by high fluorescence quantum yields, make its derivatives prime candidates for the development of advanced materials. nih.gov The future for 9(10H)-Acridinone, 10-ethyl-1-nitro- lies in its strategic integration with nanotechnology to create novel functional materials.

Research could be directed towards using this compound as a core component in:

Organic Light-Emitting Diodes (OLEDs): Acridone-based compounds have been successfully designed as thermally activated delayed fluorescence (TADF) materials. rsc.org The presence of donor and acceptor moieties within a molecule is key to TADF properties. For instance, in the compound 3,6-di(10H)-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one, the acridone core acts as an electron acceptor. rsc.org The nitro group in 9(10H)-Acridinone, 10-ethyl-1-nitro- could be leveraged to tune the electron-accepting nature of the acridone core, potentially leading to new TADF emitters for highly efficient OLEDs.

Fluorescent Probes and Sensors: Acridone derivatives are well-suited for developing luminescent probes. nih.gov The fluorescence of the acridone scaffold can be modulated by its substituents and its local environment. The 1-nitro group, being a strong electron-withdrawing group and a potential site for chemical interaction (e.g., reduction), makes 9(10H)-Acridinone, 10-ethyl-1-nitro- a promising platform for designing chemosensors. For example, its amino counterpart, 1-amino-10-ethyl-9(10H)-acridinone, could be explored for creating probes that respond to specific analytes through changes in fluorescence, similar to how other amino-acridones have been used to create probes for nitric oxide. nih.govmdpi.com

Nanoparticle Functionalization: The compound could be incorporated into or onto the surface of nanoparticles (e.g., silica (B1680970), gold, or quantum dots) to create hybrid materials. Such functionalized nanoparticles could serve as targeted imaging agents in nanomedicine, where the acridone moiety provides the fluorescent signal for tracking and localization within biological systems.

The following table outlines potential material applications and the role of the compound's structural features.

Table 1: Potential Applications in Advanced Materials

Application Area Key Structural Feature Utilized Potential Function
OLEDs Acridone Core (Acceptor), Nitro Group (Tuning) Thermally Activated Delayed Fluorescence (TADF) Emitter
Chemosensors Acridone Core (Fluorophore), Nitro Group (Quencher/Reaction Site) Fluorescent turn-on/turn-off sensing of specific analytes
Bio-imaging High Fluorescence Quantum Yield Fluorescent tag for nanoparticle-based imaging agents

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Selectivity

While classical methods for acridone synthesis, such as the Ullmann condensation followed by acid-catalyzed cyclization, are well-established, future research must focus on more efficient, selective, and sustainable synthetic routes. ptfarm.plresearchgate.net

Key areas for exploration include:

One-Pot and Multicomponent Reactions: Modern synthetic strategies are moving towards one-pot syntheses that reduce waste and improve efficiency. A recently developed three-component reaction involving chalcones, anilines, and β-ketoesters, followed by microwave-assisted cyclization, provides access to complex acridone structures. nih.govresearchgate.net Adapting such methodologies for the synthesis of precursors to 1-nitro-acridinones could streamline their production.

Catalytic C-H Activation: Directing group-assisted C-H functionalization represents a powerful tool for modifying the acridone scaffold with high regioselectivity. Research into methods for direct nitration or the introduction of other functional groups at the C1 position, avoiding multi-step sequences, would be a significant advancement.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate the cyclization step in acridone synthesis, often leading to higher yields in shorter reaction times. nih.gov A systematic study to optimize the synthesis of 9(10H)-Acridinone, 10-ethyl-1-nitro- using microwave assistance could lead to a more efficient protocol. For example, the cyclization of an appropriate N-phenylanthranilic acid precursor could be optimized under microwave conditions.

Selective Nitration and Derivatization: The synthesis of the target molecule likely involves the nitration of 10-ethyl-9(10H)-acridinone. A common method for nitrating similar acridone esters involves using nitric acid in a mixture of acetic anhydride (B1165640) and acetic acid. nih.govmdpi.com Future work should focus on improving the selectivity of this nitration to favor the 1-position and exploring alternative, milder nitrating agents to enhance process safety and substrate scope.

The table below compares a traditional synthetic approach with a potential novel approach.

Table 2: Comparison of Synthetic Methodologies for Acridone Synthesis

Method Description Advantages Challenges for 9(10H)-Acridinone, 10-ethyl-1-nitro-
Traditional (Ullmann/Cyclization) Two-step process: 1. Copper-catalyzed coupling of an aniline (B41778) and an o-halobenzoic acid. 2. Strong acid (e.g., H₂SO₄) induced cyclization. ptfarm.pl Well-established, reliable for simple acridones. Harsh conditions (strong acid), potential for side reactions, moderate yields.
Novel (Microwave-Assisted Cyclization) A precursor aminoester is cyclized under microwave irradiation at high temperature (e.g., 250 °C) for a short duration (e.g., 90 min). nih.gov Rapid, high yields, suitable for library synthesis. Optimization required for specific nitro-substituted precursors.

Computational Design and Prediction of Novel Acridinone (B8587238) Derivatives with Tailored Properties

In silico methods are indispensable tools for accelerating the discovery of new molecules with desired functions. For 9(10H)-Acridinone, 10-ethyl-1-nitro-, computational chemistry can guide synthetic efforts and predict potential applications.

Future research should leverage:

Density Functional Theory (DFT): DFT calculations can be used to understand the electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential (MEP) of the title compound. tandfonline.com This information is crucial for predicting its reactivity, photophysical properties (absorption and emission wavelengths), and suitability for electronic applications like OLEDs. researchgate.net

Molecular Docking: To explore its medicinal potential, molecular docking studies can predict the binding affinity and interaction modes of 9(10H)-Acridinone, 10-ethyl-1-nitro- and its derivatives with various biological targets, such as protein kinases, topoisomerases, or DNA. nih.govnih.gov This allows for the rational design of new, more potent and selective therapeutic agents.

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in drug discovery. tandfonline.com Computational models can estimate the drug-likeness and potential toxicity profile of the compound, helping to prioritize which derivatives are worth synthesizing and testing experimentally. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models for a series of related acridinone derivatives, researchers can identify the key structural features that correlate with a specific biological activity or physical property. nih.gov This would enable the rational design of new analogs of 9(10H)-Acridinone, 10-ethyl-1-nitro- with enhanced performance.

The following table lists some predictable properties using computational methods.

Table 3: Computationally Predictable Properties and Their Relevance

Computational Method Predicted Property Relevance
DFT HOMO/LUMO energies, MEP Predicts electronic properties for materials science, reactivity. tandfonline.com
Molecular Docking Binding energy, interaction modes Guides design of enzyme inhibitors and DNA intercalators. nih.gov
ADMET/Tox Prediction Oral bioavailability, toxicity risk Assesses drug-likeness for medicinal chemistry applications. tandfonline.com
QSAR Correlation of structure with activity Enables rational design of derivatives with improved potency. nih.gov

Uncovering Unexplored Reactivity Patterns and Chemical Transformations

The chemical reactivity of 9(10H)-Acridinone, 10-ethyl-1-nitro- is dictated by the interplay of its three key components: the acridone core, the N-ethyl group, and the C1-nitro group. While the core's general chemistry is known, the specific influence of the 1-nitro substituent opens up avenues for new chemical transformations.

Future research should focus on:

Reduction of the Nitro Group: The selective reduction of the nitro group to an amine (e.g., 1-amino-10-ethyl-9(10H)-acridinone) is a pivotal transformation. nih.govmdpi.com This amino group can then serve as a versatile synthetic handle for a wide range of further modifications, including acylation, alkylation, and diazotization, leading to a diverse library of new acridone derivatives.

Nucleophilic Aromatic Substitution (SNAAr): The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack. This presents an opportunity to displace either the nitro group itself or other leaving groups on the same ring with various nucleophiles (e.g., alkoxides, thiolates, amines), providing a direct route to 1-substituted acridinones that may be difficult to access otherwise.

Metal-Catalyzed Cross-Coupling Reactions: The positions ortho and para to the nitro group are electronically modified. Research into cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at other positions on the nitro-containing ring could be explored, although the strongly deactivating nature of the nitro group towards some catalytic cycles would be a key challenge to overcome.

Photochemical Reactions: The combination of a fluorescent acridone core and a nitroaromatic system suggests that the compound may have interesting photochemical reactivity. Investigating its behavior under UV or visible light could uncover novel rearrangements, cyclizations, or electron transfer processes. The ability of aromatic nitro groups to participate in single electron-transfer processes could facilitate unique dehydrogenation or cyclization reactions in related systems. nih.gov

Expansion into Emerging Interdisciplinary Research Domains

The unique combination of properties in 9(10H)-Acridinone, 10-ethyl-1-nitro- positions it as a candidate for application in several emerging interdisciplinary fields beyond its traditional roles.

Potential new domains include:

Chemical Biology: The compound and its derivatives could be developed as tool compounds to study cellular processes. For instance, a fluorescent nitro-acridone could be used to probe hypoxic (low oxygen) environments in cells, as the nitro group can be bioreduced under such conditions, leading to a change in the molecule's fluorescence.

Theranostics: Combining therapeutic action and diagnostic imaging, theranostic agents are at the forefront of personalized medicine. The cytotoxic potential of the acridone core nih.gov and the fluorescence of the scaffold could be harnessed to create agents that simultaneously report on their location in diseased tissue (e.g., a tumor) and exert a therapeutic effect.

Photodynamic Therapy (PDT): As a photosensitizer, a molecule absorbs light and transfers the energy to molecular oxygen to generate reactive oxygen species (ROS) that can kill cancer cells. The acridone scaffold has been explored in this context. The influence of the nitro group on the triplet state lifetime and intersystem crossing efficiency could be investigated to see if 9(10H)-Acridinone, 10-ethyl-1-nitro- or its derivatives could function as effective PDT agents.

Organic Electronics: Beyond OLEDs, the planar, electron-deficient nature of the nitroacridone system makes it a candidate for investigation as an n-type semiconductor in organic field-effect transistors (OFETs) or as a component in organic photovoltaic (OPV) cells.

The unique structure of 9(10H)-Acridinone, 10-ethyl-1-nitro- offers a fertile ground for future scientific inquiry. By leveraging modern synthetic methods, computational tools, and an interdisciplinary mindset, the full potential of this intriguing molecule can be unlocked, paving the way for innovations in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 9(10H)-acridinone derivatives with nitro and ethyl substituents?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as cyclization or substitution. For nitro-substituted acridinones, nitration reactions under controlled conditions (e.g., HNO₃/H₂SO₄) are critical. Ethylation at the 10-position can be achieved via alkylation using ethyl halides or via reductive amination . Solvent choice (e.g., DMSO or DMF) and temperature control (e.g., 80–120°C) influence yield and purity. Post-synthesis, validate structures using NMR (¹H/¹³C) and mass spectrometry to confirm substituent placement and rule out side products .

Q. How should researchers handle toxicity and safety protocols for nitro-substituted acridinones?

  • Methodological Answer : Nitro groups increase reactivity and potential toxicity. Use PPE (gloves, lab coats, respiratory protection for aerosols) and conduct reactions in fume hoods. Toxicity screening (e.g., Ames test for mutagenicity) is recommended, as nitro groups can form reactive intermediates. For acute exposure, follow emergency protocols: rinse eyes/skin with water, and seek medical evaluation for inhalation .

Q. What spectroscopic techniques are optimal for characterizing 10-ethyl-1-nitro-9(10H)-acridinone?

  • Methodological Answer :

  • ¹H NMR : Identify ethyl group protons (δ 1.2–1.5 ppm for CH₃, δ 3.5–4.0 ppm for CH₂) and aromatic protons (δ 7.5–9.0 ppm).
  • ¹³C NMR : Confirm carbonyl (C=O, δ ~180 ppm) and nitro group (C-NO₂, δ ~140 ppm).
  • MS : Look for molecular ion peaks matching the molecular weight (C₁₅H₁₄N₂O₃: MW 278.29) and fragmentation patterns indicative of nitro loss .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the anticancer activity of 10-ethyl-1-nitro-acridinone derivatives?

  • Methodological Answer :

  • Substituent Variation : Compare analogs with different substituents (e.g., chloro, methyl, hydroxy) at positions 1, 3, or 5. For example, 1,3,5-trihydroxy-10-methyl derivatives show enhanced cytotoxicity (IC₅₀ ~11 µM in MCF7 cells) .
  • Assay Design : Use metastatic cancer cell lines (e.g., MDA-MB-231) in wound-healing or MTT assays. Monitor IC₅₀ values and selectivity indices against non-cancerous cells.
  • Data Interpretation : Correlate electronic effects (e.g., nitro’s electron-withdrawing nature) with DNA intercalation or topoisomerase inhibition .

Q. What experimental strategies resolve contradictions in cytotoxicity data across acridinone derivatives?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines, passage numbers, and incubation times. For example, discrepancies in IC₅₀ values (e.g., 0.294 µM vs. 11 µM in breast cancer cells) may arise from assay conditions .
  • Control for Solubility : Ensure derivatives are dissolved in DMSO at non-toxic concentrations (<0.1% v/v).
  • Validate Mechanisms : Combine cytotoxicity data with mechanistic studies (e.g., ROS generation, apoptosis markers) to confirm bioactivity .

Q. How can computational modeling predict the interaction of 10-ethyl-1-nitro-acridinone with biological targets?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina to model binding to DNA grooves or topoisomerase II. Prioritize derivatives with high binding scores and low steric clashes.
  • QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability and potency .

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